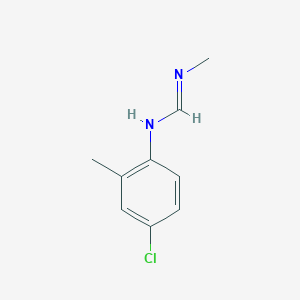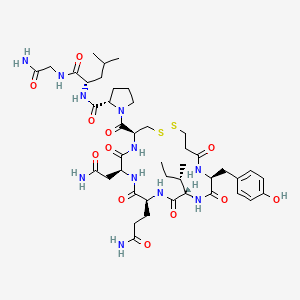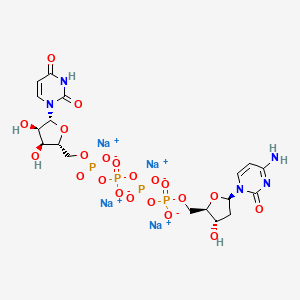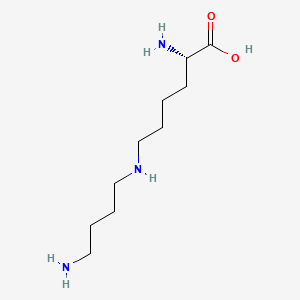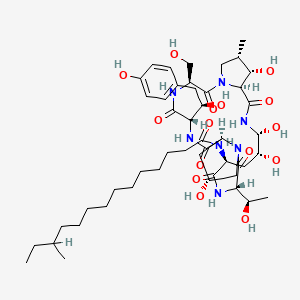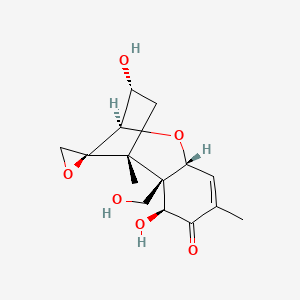
右甲状腺素
作用机制
拉西酮通过模拟天然甲状腺激素的作用发挥作用。它与靶细胞核中的甲状腺激素受体结合,导致基因转录的激活。这导致代谢率增加,蛋白质合成增强以及各种生理过程的调节。 分子靶标包括甲状腺激素受体 (TRα 和 TRβ) 以及参与能量代谢和产热过程的途径 .
科学研究应用
拉西酮在科学研究中有着广泛的应用:
化学: 用作研究卤化和脱卤反应的模型化合物。
生物学: 研究其在甲状腺激素代谢和调节中的作用。
医学: 探索其作为治疗甲状腺疾病和代谢性疾病的潜在治疗剂。
工业: 用于合成其他甲状腺激素类似物和相关化合物.
生化分析
Biochemical Properties
Dextrothyronine interacts with various enzymes, proteins, and other biomolecules. It is peripherally deiodinated to form triiodothyronine, which exerts a broad spectrum of stimulatory effects on cell metabolism . This interaction involves the binding of Dextrothyronine to thyroid receptors and, as it is a prohormone, it binds as a substrate to iodide peroxidase .
Cellular Effects
Dextrothyronine influences cell function by stimulating the formation of low-density lipoprotein (LDL) and increasing the catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .
Molecular Mechanism
The molecular mechanism of Dextrothyronine is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . This interaction leads to the stimulation of LDL formation and increased catabolism of LDL in the liver .
Temporal Effects in Laboratory Settings
It is known that the effects of Dextrothyronine on LDL formation and catabolism are significant and can lead to noticeable changes in serum cholesterol and LDL levels .
Dosage Effects in Animal Models
It is known that Dextrothyronine has a significant effect on LDL formation and catabolism, which could potentially vary with different dosages .
Metabolic Pathways
Dextrothyronine is involved in the metabolic pathway of LDL formation and catabolism in the liver . It interacts with enzymes involved in these processes, leading to increased excretion of cholesterol and bile acids via the biliary route into the feces .
Transport and Distribution
It is known that Dextrothyronine has a significant effect on LDL formation and catabolism in the liver .
Subcellular Localization
Given its significant role in LDL formation and catabolism in the liver, it is likely that Dextrothyronine is localized in areas of the cell involved in these processes .
准备方法
合成路线和反应条件
拉西酮可以通过多步合成过程合成,该过程涉及酚类化合物的碘化,然后进行偶联反应。合成通常从 4-羟基苯丙氨酸的碘化开始,生成 3,5-二碘-4-羟基苯丙氨酸。然后在特定的反应条件下,将该中间体与 4-羟基-3-碘苯酚偶联,生成拉西酮 .
工业生产方法
拉西酮的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以监测反应物的浓度、温度和反应时间。最终产物采用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
拉西酮会发生各种化学反应,包括:
氧化: 拉西酮可以被氧化生成相应的醌类化合物。
还原: 还原反应可以将拉西酮转化为其脱碘形式。
取代: 卤素取代反应可以修饰芳环上的碘原子.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
相似化合物的比较
类似化合物
三碘甲状腺原氨酸 (T3): 天然甲状腺激素,结构和功能相似。
左甲状腺素 (T4): 另一种用于治疗甲状腺功能减退症的合成甲状腺激素。
反三碘甲状腺原氨酸 (rT3): 三碘甲状腺原氨酸的无活性形式,与 T3 竞争受体结合
独特性
拉西酮的独特性在于其合成来源和特定的结构修饰,与天然甲状腺激素相比,提高了其稳定性和生物利用度。 其能够进行各种化学反应,也使其成为研究和工业应用中的一种宝贵工具 .
属性
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858995 | |
| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-96-9, 6893-02-3, 5714-08-9 | |
| Record name | DL-Triiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rathyronine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | liothyronine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Detrothyronin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rathyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RATHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




